

# Application Notes and Protocols for Cystadane (Betaine Anhydrous) in Animal Research Models

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## Compound of Interest

Compound Name: Cystadane

Cat. No.: B10759229

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These application notes provide a comprehensive overview of the experimental use of **Cystadane** (betaine anhydrous) in various animal research models. This document includes detailed experimental protocols, a summary of quantitative data from relevant studies, and visualizations of key signaling pathways to guide researchers in designing and executing their studies.

## Core Applications in Animal Models

**Cystadane**, a naturally occurring compound, has been investigated in a multitude of animal models for its therapeutic potential in various pathological conditions. Its primary roles as a methyl donor and an osmolyte make it a compound of interest in studies related to liver disease, metabolic disorders, neurological conditions, and more.

## Key Research Areas:

- Hepatoprotection: Amelioration of non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD).
- Metabolic Regulation: Improvement of insulin resistance and management of hyperhomocysteinemia.
- Neuroprotection: Investigation of its effects in models of neurodevelopmental and neurodegenerative disorders.

- Production Animal Health: Enhancement of performance and resilience in poultry under heat stress.

## Quantitative Data Summary

The following tables summarize key quantitative data from various animal studies investigating the effects of **Cystadane**.

Table 1: **Cystadane** Dosage and Administration in Rodent Models

Animal Model	Condition	Dosage	Administration Route	Duration	Key Findings	Reference(s)
Mice (C57BL/6)	Non-alcoholic Fatty Liver Disease (NAFL)	1% (w/w) in diet	Oral (in diet)	7-8 months	Reduced hepatic fat, fasting glucose, insulin, and triglycerides. <a href="#">[1]</a>	
Mice (C57BL/6, Cbs+/-)	Mild Hyperhomocysteinem ia	1%, 2%, 4% (w/w) in diet	Oral (in diet)	Not specified	Dose-dependent decrease in plasma homocysteine. <a href="#">[2]</a>	
Mice (Mthfr knockout)	Severe Hyperhomocysteinem ia	2% (w/w) in maternal diet	Oral (in diet)	Pregnancy & Lactation	Decreased mortality and improved somatic development in pups. <a href="#">[3]</a>	
Rats	Acute/Chronic Hepatic Injury (BDL & TAA-induced)	10 and 50 mg/kg	Intraperitoneal (i.p.)	Not specified	Ameliorate d hepatic injury and oxidative stress. <a href="#">[4]</a> <a href="#">[5]</a>	
Rats	Methionine-loading induced Hyperhomocysteinem ia	1.7 and 3.4 mmol/kg	Intravenous (i.v.)	Single dose	Dose-dependent reduction in plasma homocysteine	<a href="#">[6]</a>

	ocysteinemia				ne	
	ia				elevation.	
					[6]	
Mice (ICR)	Valproic Acid-induced Autism-like Behavior	Not specified	Not specified	Not specified	Reduced homocysteine levels and ameliorate d behavioral abnormalities.[7]	[7]

Table 2: **Cystadane** Application in Poultry Models

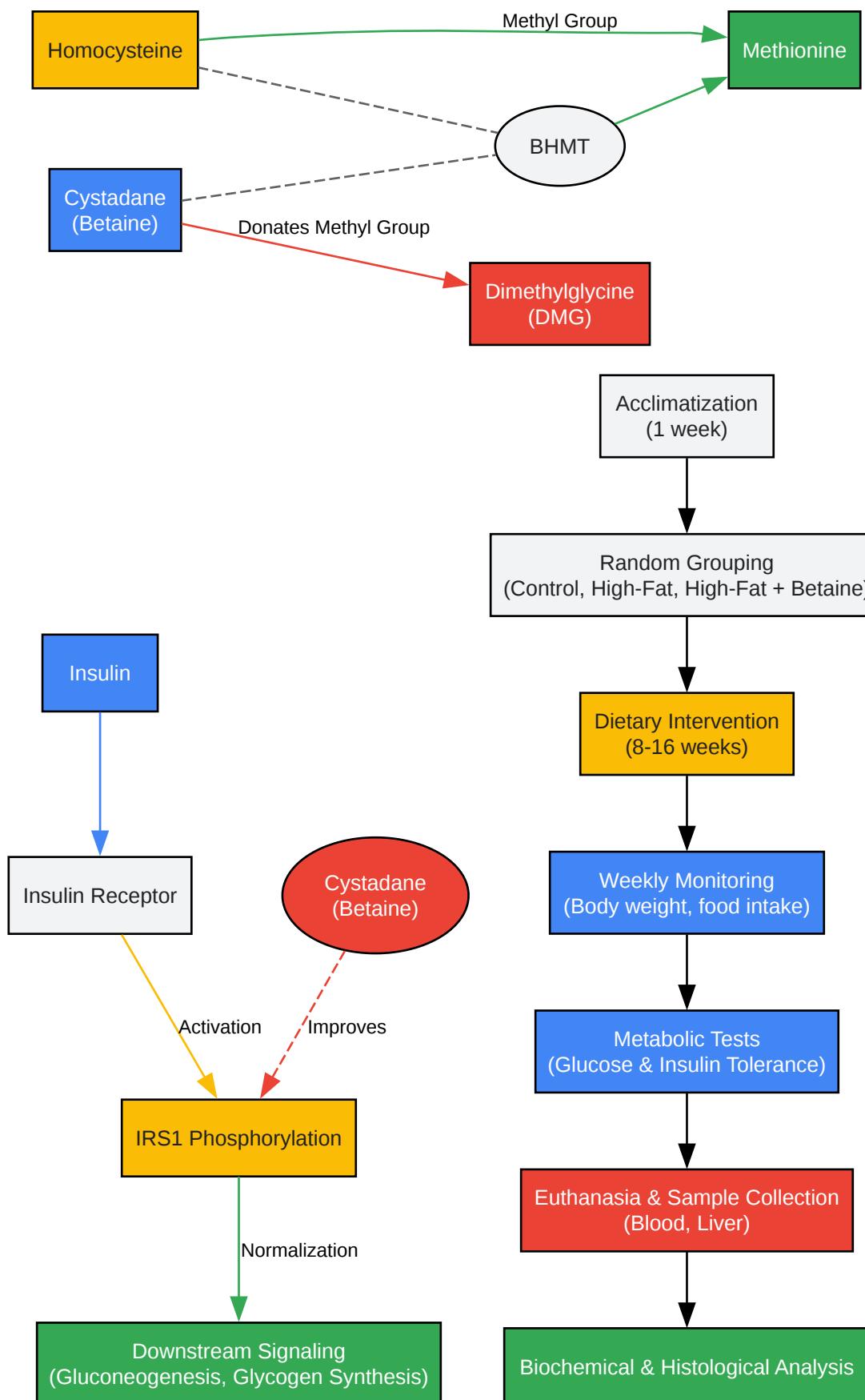
| Animal Model | Condition | Dosage | Administration Route | Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Broilers (Ross 308) | Heat Stress (35°C) | 1000 ppm, 2000 ppm in diet | Oral (in diet) | 38 days | Higher body weight, lower feed conversion, and reduced mortality.[8] ||[8] | | Laying Hens | Heat Stress (38°C) | 1000 ppm in diet | Oral (in diet) | 16 weeks | Restored laying percentage and egg mass, reduced mortality.[8] ||[8] | | Broilers | Heat Stress (30°C) | 1 g/kg, 1.5 g/kg, 2 g/kg in feed | Oral (in feed) | 23 days | Improved feed conversion ratio.[9] ||[9] |

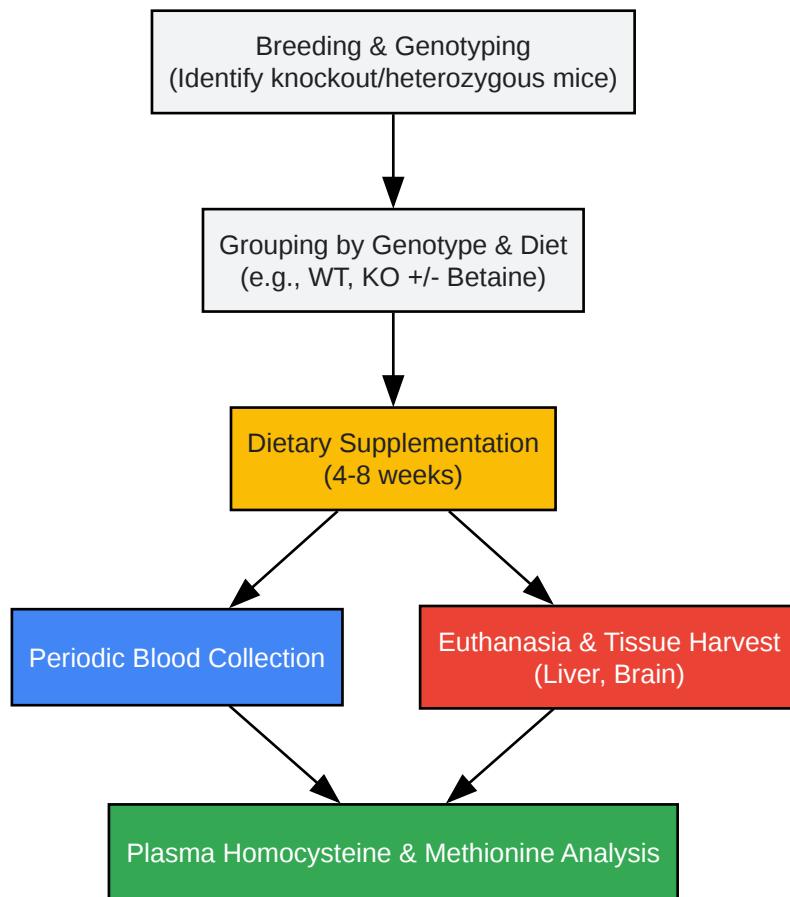
## Signaling Pathways and Mechanisms of Action

**Cystadane** exerts its effects through several key signaling pathways. Its role as a methyl donor is central to homocysteine metabolism, while its influence on lipid metabolism and insulin signaling contributes to its hepatoprotective effects.

## Homocysteine Metabolism

**Cystadane** provides a methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[2][10] This pathway is particularly important when the folate-dependent remethylation pathway is compromised.[11]





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